6-Fluoroquinoline-8-carbonitrile CAS 1368394-42-6 properties
6-Fluoroquinoline-8-carbonitrile CAS 1368394-42-6 properties
CAS 1368394-42-6 | High-Purity Heterocyclic Intermediate
Executive Summary
6-Fluoroquinoline-8-carbonitrile (CAS 1368394-42-6) is a specialized heterocyclic building block critical to the synthesis of advanced medicinal pharmacophores. As a substituted quinoline, it bridges the structural gap between classic fluoroquinolone antibiotics and modern kinase inhibitors (e.g., c-Met, IDH1). Its defining features—the electron-withdrawing nitrile group at the C8 position and the metabolic blocking fluorine atom at C6—impart unique electronic properties that modulate potency and metabolic stability in downstream drug candidates. This guide outlines its physicochemical profile, validated synthetic routes, and reactivity patterns for medicinal chemistry applications.
Chemical Identity & Physicochemical Profile[1][2][3][4]
The compound presents as a crystalline solid, typically off-white to pale yellow, and exhibits low aqueous solubility, necessitating the use of polar aprotic solvents (DMSO, DMF) or chlorinated solvents (DCM) for reaction optimization.
| Property | Specification |
| CAS Number | 1368394-42-6 |
| IUPAC Name | 6-Fluoroquinoline-8-carbonitrile |
| Molecular Formula | C₁₀H₅FN₂ |
| Molecular Weight | 172.16 g/mol |
| SMILES | N#Cc1c2ncccc2cc(F)c1 |
| InChI Key | JRMBUELLJPLSTO-UHFFFAOYSA-N |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in Water |
| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen), Desiccated |
| Hazards (GHS) | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.) |
Synthetic Methodologies
The synthesis of 6-Fluoroquinoline-8-carbonitrile generally proceeds via the functionalization of a pre-formed quinoline core. Two primary pathways are field-validated: the modern Palladium-Catalyzed Cyanation and the traditional Sandmeyer Reaction.
Pathway A: Pd-Catalyzed Cyanation (Recommended)
This route offers higher functional group tolerance and avoids the use of stoichiometric copper salts typical of older methods.
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Precursor: 6-Fluoro-8-bromoquinoline.
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Reagents: Zn(CN)₂, Pd(PPh₃)₄ or Pd₂(dba)₃/dppf.
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Conditions: DMF, 80–100°C, inert atmosphere.
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Mechanism: Oxidative addition of Pd(0) into the C-Br bond, followed by transmetallation with Zn(CN)₂ and reductive elimination to form the C-CN bond.
Pathway B: Sandmeyer Reaction (Scalable)
Ideal for cost-sensitive, large-scale batches where metal scavenging is manageable.
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Precursor: 8-Amino-6-fluoroquinoline.
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Reagents: NaNO₂, H₂SO₄ (Diazotization); CuCN, KCN (Cyanation).
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Conditions: 0°C (Diazotization) → 60°C (Sandmeyer).
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Mechanism: Formation of the diazonium salt followed by radical-nucleophilic substitution with cyanide.
Experimental Workflow Visualization
The following diagram illustrates the convergent synthesis pathways from the nitro-quinoline precursor.
Caption: Convergent synthetic routes to 6-Fluoroquinoline-8-carbonitrile via Amino or Bromo intermediates.
Reactivity & Functionalization
The 8-cyano group serves as a versatile handle for further elaboration, while the 6-fluoro substituent remains robust under most conditions, acting primarily to modulate lipophilicity and metabolic stability.
Key Transformations
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Nitrile Hydrolysis:
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Acidic (HCl/AcOH): Yields 6-Fluoroquinoline-8-carboxylic acid.
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Basic (NaOH/H₂O₂): Yields the primary amide.
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Nitrile Reduction:
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Hydrogenation (Raney Ni or Pd/C): Yields (6-Fluoroquinolin-8-yl)methanamine. This amine is a critical linker in fragment-based drug design.
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Pinner Reaction:
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Treatment with HCl/MeOH converts the nitrile to the imidate ester, a precursor for amidines or heterocycle formation (e.g., oxadiazoles).
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Reactivity Logic Map
Caption: Divergent functionalization of the nitrile group for library generation.
Applications in Drug Discovery
Kinase Inhibitor Scaffolds
The quinoline core is a privileged scaffold in kinase inhibition. The 6-fluoro substitution mimics the metabolic stability found in blockbuster drugs like Cabozantinib (c-Met inhibitor). The 8-cyano group provides a linear vector for hydrogen bonding interactions within the ATP-binding pocket of kinases such as IDH1 or PIM kinases .
Antibacterial Research
While traditional fluoroquinolones (e.g., Ciprofloxacin) utilize a 4-oxo-3-carboxylic acid motif, 8-cyanoquinolines act as precursors to novel C8-substituted analogs . The nitrile can be converted to an amine or ether linkage, modifying the bacterial DNA gyrase binding affinity and overcoming resistance mechanisms in MRSA and Pseudomonas aeruginosa strains [1].
GPR119 Agonists
Patent literature indicates the utility of fluoroquinoline carbonitriles in the synthesis of GPR119 agonists for the treatment of type 2 diabetes. The rigid quinoline ring orients the pharmacophore to maximize receptor occupancy [2].
Handling, Safety & Storage
Protocol for Safe Handling:
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Engineering Controls: Handle strictly within a chemical fume hood. The compound may release toxic fumes (NOx, F-, CN-) upon thermal decomposition.
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PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.
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Incompatibility: Avoid contact with strong oxidizing agents and strong acids (potential for HCN evolution if nitrile is compromised under extreme conditions).[2]
Storage Conditions:
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Store at 2–8°C .
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Keep container tightly sealed under an inert atmosphere (Argon) to prevent moisture ingress, which can slowly hydrolyze the nitrile.
References
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Fluoroquinolone Antibacterials: Chemistry, Microbiology and Therapeutic Prospects. Polish Pharmaceutical Society. Available at: [Link]
- Compounds that modulate the activity of the G-protein-coupled receptor GPR119.World Intellectual Property Organization (WO2012069948).
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Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Oriental Journal of Chemistry. Available at: [Link]
